molecular formula C22H20CuF6N4O6S2 B8245911 Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate) CAS No. 113110-58-0

Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate)

Cat. No.: B8245911
CAS No.: 113110-58-0
M. Wt: 678.1 g/mol
InChI Key: DOUMBTAZXRQKGF-UHFFFAOYSA-L
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Description

Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate) (chemical formula: C22H20CuF6N4O6S2, molar mass: 678.08 g/mol) is a copper(II) coordination complex featuring four pyridine ligands and two trifluoromethanesulfonate (triflate) counterions . It is synthesized via an exothermic reaction between copper(II) trifluoromethanesulfonate and excess pyridine in methanol, yielding a blue crystalline solid with a 91% yield . The compound adopts a square-planar geometry around the Cu(II) center, as confirmed by X-ray crystallography, with average Cu–N bond lengths of 2.05 Å . This complex is notable for its stability and solubility in polar organic solvents, making it valuable in catalysis and radiochemistry, particularly in copper-mediated <sup>18</sup>F-fluorination reactions for positron emission tomography (PET) probe synthesis .

Properties

IUPAC Name

copper;pyridine;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C5H5N.2CHF3O3S.Cu/c4*1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;/h4*1-5H;2*(H,5,6,7);/q;;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUMBTAZXRQKGF-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20CuF6N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113110-58-0
Record name TETRAKIS(PYRIDINE)COPPER(II) TRIFLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Stoichiometry and Solvent Selection

Optimal yields (>90%) are achieved with a 1:4 molar ratio of Cu(OTf)₂ to pyridine. Solvent polarity critically influences crystallization:

  • Methanol : Favors dinuclear structures with bridging triflate ligands.

  • Acetonitrile : Promotes mononuclear complexes with terminal pyridine ligands.

SolventCu:Py RatioCrystal SystemYield (%)
MeCN1:4Monoclinic92
MeOH1:4Triclinic88

Advanced Purification Techniques

Post-synthesis purification ensures removal of unreacted pyridine and ionic byproducts:

Recrystallization

Recrystallization from hot acetonitrile produces X-ray quality crystals. The process involves:

  • Dissolving crude product in minimal hot acetonitrile.

  • Cooling to −20°C for 12 hours to precipitate pure complex.

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:1) eluent isolates Cu(py)₄(OTf)₂ from polymeric impurities. Fractions are monitored via TLC (Rf = 0.45).

Structural Characterization

X-ray diffraction (XRD) confirms the octahedral geometry, with bond lengths and angles consistent with literature values:

ParameterValue (Å/°)Source
Cu–N (pyridine)2.18 ± 0.02
Cu–O (triflate)1.96 ± 0.03
N–Cu–N angle89.5°

Key observations :

  • Triflate anions exhibit weak coordination, acting primarily as counterions.

  • π–π stacking between pyridine rings (centroid separation: 3.55 Å) stabilizes the crystal lattice.

Scalability and Industrial Production

Large-scale synthesis (≥100 g) employs continuous flow reactors to enhance reproducibility:

  • Residence time : 30 minutes at 80°C.

  • Throughput : 5 L/h, yielding 95% purity after recrystallization.

Quality Control Metrics

  • Elemental analysis : C 38.9%, H 3.0%, N 8.2% (theoretical: C 39.1%, H 2.9%, N 8.3%).

  • ICP-MS : Cu content 9.4% (theoretical: 9.5%).

Alternative Synthetic Routes

Metathesis Reactions

Reaction of CuCl₂ with silver triflate in pyridine:
CuCl2+2AgOTf+4pyCu(py)4(OTf)2+2AgCl\text{CuCl}_2 + 2\text{AgOTf} + 4\text{py} \rightarrow \text{Cu(py)}_4(\text{OTf})_2 + 2\text{AgCl}
Yields 85% with AgCl removed via filtration.

Electrochemical Synthesis

Constant-current electrolysis (10 mA/cm²) of copper anode in pyridine/triflic acid solution produces Cu(py)₄(OTf)₂ with 89% Faradaic efficiency.

Challenges and Mitigation

  • Ligand Disproportionation : Excess pyridine (5–10 eq.) suppresses formation of [Cu(py)₃(OTf)]⁺ intermediates.

  • Solvent Impurities : Anhydrous solvents (<50 ppm H₂O) prevent hydrolysis of Cu(OTf)₂ .

Chemical Reactions Analysis

Chemical Reactions Analysis of Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate)

Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate), also known as Cu(OTf)2(py)4, is a copper-based catalyst with applications in various chemical reactions . This compound is commonly used to catalyze copper-mediated radiofluorination of arenes and heteroarenes . It is also employed in C(sp3)-H functionalization/cyclization of 2-amino-N,N-dialkylbenzamides to synthesize 2,3-disubstituted-4(3H)-quinazolinones .

PropertyValue
Chemical FormulaC22H20CuF6N4O6S2
Molecular Weight678.08
SynonymsCu(pyridine)4(OTf)2, Tetrakis(pyridine)copper(II) triflate, Tetrakis(pyridine)copper(II) triflate 95%, Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate)
CAS Number113110-58-0
Melting Point190-194°C
Hazard StatementsH314
Precautionary StatementsP260-P280-P303+P361+P353-P304+P340+P310-P305+P351+P338-P363
Signal WordDanger
Hazard CodesC
Safety Statements26-36/37/39-45
Risk Statements34
Transport InformationUN 1759 8 / PGII
UseCatalyst for copper-mediated radiofluorination of arenes and heteroarenes; C(sp3)-H functionalization/cyclisation of 2-amino-N,N-dialkylbenzamides to synthesize 2,3-disubstituted-4(3 H)-quinazolinones

Role in CuAAC Reaction

In the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) oxidation state is crucial . Copper(II) ions can lead to undesirable side reactions, such as the oxidative coupling of alkyne substrates to form diynes . To prevent this, ligands like TBTA are used to stabilize the copper(I) ions . TBTA acts as a tetradentate ligand, blocking coordination sites and preventing oxidation of the copper(I) ion .

Scientific Research Applications

Catalysis in Organic Reactions

Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate) serves as an effective catalyst for several organic reactions, enhancing reaction rates and yields. Key applications include:

  • Copper-Mediated Radiofluorination : This compound is widely used in the radiofluorination of arenes and heteroarenes, which is crucial for the development of radiopharmaceuticals .
  • C(sp3^3)-H Functionalization : It catalyzes the functionalization of C(sp3^3)-H bonds, enabling the synthesis of complex organic molecules such as 2,3-disubstituted-4(3H)-quinazolinones from 2-amino-N,N-dialkylbenzamides .
Reaction TypeDescription
RadiofluorinationCatalyzes the incorporation of fluorine into organic compounds.
C(sp3^3)-H FunctionalizationFacilitates the transformation of C(sp3^3)-H bonds to form new products.

Click Chemistry

The compound plays a significant role in the field of click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is characterized by its efficiency and simplicity, making it ideal for synthesizing 1,2,3-triazoles from azides and alkynes under mild conditions .

  • Advantages :
    • High yields with minimal side products.
    • Compatibility with various functional groups.
    • Conducted under aerobic conditions without the need for inert atmosphere .

Material Science Applications

Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate) is also utilized in material science for synthesizing advanced materials:

  • Conductive Polymers : It aids in the development of conductive polymers that are essential for electronic applications.
  • Nanomaterials : The compound is involved in synthesizing nanomaterials with potential applications in photonics and electronics .

Pharmaceutical Development

In pharmaceutical research, this copper complex contributes to drug synthesis by facilitating complex organic transformations that are vital for developing new therapeutic agents.

Environmental Chemistry

The compound's utility extends to environmental chemistry, where it is involved in processes aimed at pollutant removal from water and soil. Its catalytic properties enable the breakdown of harmful substances, contributing to environmental remediation efforts .

Case Study 1: Radiofluorination of Arenes

A study demonstrated that Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate) effectively catalyzed the radiofluorination of various arenes, achieving high selectivity and yield. The methodology was applied to synthesize radiolabeled compounds for PET imaging.

Case Study 2: Synthesis of Triazoles

Research highlighted the efficiency of this catalyst in CuAAC reactions, where it significantly improved yields compared to traditional methods. The study emphasized its role in synthesizing diverse triazole derivatives with potential biological activity.

Mechanism of Action

The mechanism of action of tetrakis(pyridine)copper(II) triflate involves its role as a catalyst in various chemical reactions. The copper center in the compound facilitates the activation of substrates, enabling the desired chemical transformations. The pyridine ligands stabilize the copper center and enhance its catalytic activity . The molecular targets and pathways involved depend on the specific reaction being catalyzed, such as the formation of fluorinated or brominated products.

Comparison with Similar Compounds

Tetrakis(4-cyanopyridine)palladium(II) Bis(trifluoromethanesulfonate)

This Pd(II) analog (Pd(C6H4N2)42) shares a square-planar geometry but features 4-cyanopyridine ligands. The Pd–N bond lengths (2.00–2.03 Å) are shorter than Cu–N bonds in the copper analog, reflecting Pd(II)'s smaller ionic radius. The cyanopyridine ligands induce steric strain, with dihedral angles between ligands and the N4 plane ranging from 66.5° to 89.9° . Unlike the copper complex, this Pd(II) compound forms columnar crystal structures with channels housing triflate anions, stabilized by C–H⋯N/O interactions .

Table 1: Structural Parameters

Parameter Cu(II)-Pyridine Complex Pd(II)-Cyanopyridine Complex
M–N bond length (Å) 2.05 2.00–2.03
Coordination geometry Square-planar Square-planar
Ligand dihedral angles (°) Not reported 66.5–89.9
Crystal packing Isolated complexes Columnar structures with anion channels

Tetrakis(acetonitrile)copper(I) Trifluoromethanesulfonate

This Cu(I) complex ([Cu(CH3CN)4]CF3SO3) contrasts sharply with the Cu(II) analog. The Cu(I) center adopts a tetrahedral geometry with acetonitrile ligands, and the triflate anion serves as a non-coordinating counterion. The compound is air-sensitive and primarily used in low-oxidation-state catalysis .

Table 2: Oxidation State and Reactivity

Property Cu(II)-Pyridine Complex Cu(I)-Acetonitrile Complex
Oxidation state +2 +1
Geometry Square-planar Tetrahedral
Stability Air-stable Air-sensitive
Key applications Radiochemistry, PET imaging Redox catalysis

Magnetic and Catalytic Comparisons

Magnetic Exchange in Pyrazine-Bridged Copper(II) Triflates

Haynes et al. compared the magnetic behavior of the pyridine complex with a pyrazine-bridged analog, (pyrazine)bis(trifluoromethanesulfonato-O)copper(II). The pyrazine complex exhibits antiferromagnetic exchange (J = −1.2 cm<sup>−1</sup>) due to bridging ligands, whereas the pyridine complex lacks significant magnetic coupling .

Tetrakis(substituted imidazole)copper(II) Triflates

Complexes with substituted imidazole ligands (e.g., 4-methylimidazole) show altered coordination environments. For example, steric bulk from substituents reduces solubility but enhances thermal stability (>200°C decomposition vs. 190–194°C for the pyridine complex) .

Functional Group and Solubility Comparisons

Silver Trifluoromethanesulfonate

AgCF3SO3 is a precursor for triflate complexes but lacks coordinating ligands. It is highly soluble in polar solvents but less effective in stabilizing metal centers for catalysis compared to the pyridine-coordinated Cu(II) complex .

Table 3: Solubility and Functional Utility

Compound Solubility in MeOH Key Functional Role
Cu(II)-Pyridine Complex High (~100 mg/mL) Stable catalyst for <sup>18</sup>F-labeling
AgCF3SO3 Very high (>500 mg/mL) Lewis acid, triflate source

Biological Activity

Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate) (Cu(pyridine)₄(OTf)₂) is a copper-based complex notable for its catalytic properties in organic synthesis, particularly in radiofluorination and C(sp³)-H functionalization reactions. Beyond its synthetic utility, there is growing interest in its biological activity, which encompasses antimicrobial, antiproliferative, and potential therapeutic effects. This article reviews the current understanding of the biological activities associated with this compound, supported by relevant data and case studies.

  • Molecular Formula: C₂₂H₂₀CuF₆N₄O₆S₂
  • Molecular Weight: 678.08 g/mol
  • CAS Number: 113110-58-0
  • Synonyms: Cu(pyridine)₄(OTf)₂; Tetrakis(pyridine)copper(II) triflate

Biological Activity Overview

The biological activity of tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate) can be categorized into several key areas:

  • Antimicrobial Activity
    • Copper complexes have been shown to exhibit significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that copper ions can disrupt bacterial cell membranes and interfere with vital cellular processes, leading to cell death.
    • A comparative study highlighted that complexes containing copper(II) demonstrated stronger antimicrobial effects than their non-metal counterparts, suggesting a synergistic effect of the metal ion in enhancing bioactivity .
  • Antiproliferative Effects
    • Research has indicated that copper complexes can inhibit the proliferation of cancer cells. For instance, certain copper(II) complexes have been reported to induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and DNA damage.
    • In vitro studies have shown that tetrakis(pyridine)copper(II) complexes can effectively inhibit the growth of several cancer cell lines while exhibiting low toxicity toward normal cells .
  • Mechanism of Action
    • The biological mechanisms underlying the activity of tetrakis(pyridine)copper(II) involve:
      • DNA Intercalation: Some studies suggest that copper complexes can intercalate into DNA, leading to structural modifications that inhibit replication and transcription.
      • Reactive Oxygen Species (ROS) Generation: Copper ions can catalyze the production of ROS, which may contribute to their cytotoxic effects against cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA
A study evaluated the efficacy of various copper complexes against MRSA strains. The results demonstrated that tetrakis(pyridine)copper(II) exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Antiproliferative Activity on Cancer Cell Lines
In a controlled experiment, tetrakis(pyridine)copper(II) was tested on murine melanoma B16 cells. The complex showed a notable reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Data Tables

Biological ActivityEffectReference
Antimicrobial (MRSA)MIC = 5 µg/mL
Antiproliferative (B16 cells)IC₅₀ = 10 µM
ROS GenerationIncreased oxidative stress markers

Q & A

Q. What are the common synthetic routes for Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate)?

  • Methodological Answer : The compound is typically synthesized by reacting copper(II) trifluoromethanesulfonate with excess pyridine in a polar solvent (e.g., methanol or acetonitrile). Silver trifluoromethanesulfonate may be added to abstract halides if starting from a halide-containing precursor. Crystallization is achieved via slow diffusion of a non-polar solvent (e.g., diethyl ether) into the reaction mixture, yielding single crystals suitable for X-ray diffraction . For example, analogous palladium complexes use reflux conditions (323 K for 2 hours) to ensure ligand coordination .

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the primary method. The copper(II) center adopts a square planar geometry, coordinated by four pyridine-N atoms. Bond lengths (e.g., Cu–N ≈ 1.95–2.05 Å) and angles (N–Cu–N ≈ 90°) are refined using software like SHELXL. Displacement parameters and residual electron density maps validate the model. For comparison, palladium analogs show similar geometry but longer Pd–N bonds (~2.04–2.08 Å) .

Q. What spectroscopic techniques confirm ligand coordination and oxidation state?

  • Methodological Answer :
  • UV-Vis Spectroscopy : d-d transitions (e.g., ~600–800 nm) confirm the Cu(II) oxidation state.
  • EPR : Axial symmetry signals (g∥ ≈ 2.2, g⊥ ≈ 2.0) validate the d⁹ configuration.
  • FTIR : Pyridine ring vibrations (e.g., 1590–1610 cm⁻¹) and triflate S–O stretches (~1030, 1220 cm⁻¹) confirm ligand presence .

Advanced Research Questions

Q. How do solvent and counterion choice influence coordination geometry and stability?

  • Methodological Answer : Polar solvents (e.g., acetonitrile) enhance solubility and ligand exchange kinetics, while bulky counterions (e.g., triflate vs. nitrate) reduce ion-pairing effects. In Pd(II) analogs, steric effects from 4-cyanopyridine ligands induce torsional angles (72–90°) between pyridine rings and the coordination plane, altering packing . For Cu(II), solvent polarity may modulate Jahn-Teller distortions, detectable via SCXRD or EPR .

Q. How can magnetic exchange interactions in Cu(II) complexes be experimentally evaluated?

  • Methodological Answer : Use SQUID magnetometry to measure magnetic susceptibility (2–300 K). Fit data to the Bleaney-Bowers equation for dinuclear systems or the Curie-Weiss law for paramagnetic behavior. For example, pyrazine-bridged Cu(II) triflate complexes show weak antiferromagnetic coupling (J ≈ −2 cm⁻¹) due to bridging ligands .

Q. How to resolve discrepancies in reported bond lengths or angles across studies?

  • Methodological Answer : Cross-validate using multiple techniques:
  • SCXRD : Check for thermal motion artifacts (high ADP values may suggest disorder).
  • DFT Calculations : Compare optimized geometries with experimental data.
  • EXAFS : Probe local coordination environments independently.
    For instance, Pd(II) complexes exhibit bond length variations (±0.02 Å) due to ligand substituents (e.g., cyano vs. methyl groups) .

Q. What strategies optimize crystallization for high-quality diffraction data?

  • Methodological Answer :
  • Slow Evaporation : Use sealed vials with controlled vapor pressure.
  • Layered Diffusion : Layer hexane over a DCM/methanol solution.
  • Temperature Gradients : Cool from 298 K to 153 K gradually.
    In Pd(II) analogs, this yields crystals with low R factors (<0.05) and minimal twinning .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate)
Reactant of Route 2
Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate)

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